1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Overview

Description

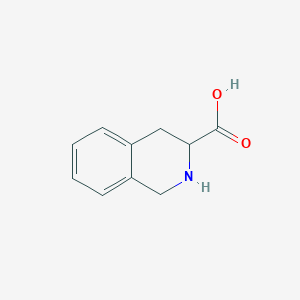

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ3C; CAS RN: 67123-97-1) is an unnatural α-amino acid characterized by a bicyclic tetrahydroisoquinoline (THIQ) scaffold with a carboxylic acid group at the 3-position . Its molecular formula is C₁₀H₁₁NO₂ (molecular weight: 177.20), and it exhibits a rigid, conformationally constrained structure that mimics both proline (due to cyclic rigidity) and phenylalanine (as a constrained aromatic analog) . THIQ3C is synthesized via the Pictet-Spengler reaction, involving condensation of phenylalanine with formaldehyde to form the bicyclic framework .

This compound has garnered significant attention in medicinal chemistry and catalysis. Its rigidity allows precise control over peptide tertiary structures, making it valuable in peptidomimetics and enzyme inhibitors . Pharmacologically, THIQ3C derivatives target diverse receptors and enzymes, including κ-opioid receptors, peroxisome proliferator-activated receptor gamma (PPARγ), and histone deacetylases (HDACs) . Catalytically, its derivatives serve as chiral ligands in transition metal complexes, enabling enantioselective transformations such as the Henry reaction (up to 77% enantiomeric excess) .

Preparation Methods

Pictet-Spengler Reaction: Traditional and Optimized Approaches

The Pictet-Spengler reaction is the most widely used method for synthesizing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This cyclization reaction involves phenylalanine derivatives and formaldehyde or paraformaldehyde under acidic conditions .

Traditional Method Using Hydrochloric Acid

Early implementations of the Pictet-Spengler reaction employed hydrochloric acid (HCl) as the catalyst. For example, a 97.5% yield was achieved by reacting L-phenylalanine with formaldehyde and 35% HCl at 90–100°C for 7 hours . However, this method faces criticism due to the formation of bis(chloromethyl)ether, a potent mutagen, during the reaction . Despite this, the high yield and simplicity of the HCl-catalyzed process have made it a common choice in industrial settings.

Table 1: Reaction Conditions for HCl-Catalyzed Pictet-Spengler Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 35% HCl | |

| Temperature | 90–100°C | |

| Reaction Time | 7 hours | |

| Yield | 97.5% | |

| Optical Purity | Not reported |

Improved Methods with Sulfuric or Hydrobromic Acid

To address safety concerns, patent EP0636612A1 introduced sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) as alternatives to HCl . These acids eliminate mutagenic byproduct formation while maintaining high optical purity. For instance, using H₂SO₄ at 50–80°C for 3–12 hours resulted in a 95% yield with 100% enantiomeric excess (ee) when starting from L-phenylalanine .

Table 2: Reaction Conditions for H₂SO₄-Catalyzed Pictet-Spengler Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | H₂SO₄ | |

| Temperature | 50–80°C | |

| Reaction Time | 3–12 hours | |

| Yield | 95% | |

| Optical Purity | 100% ee |

The choice of acid significantly impacts racemization. While HCl leads to 50–85% ee due to partial racemization , H₂SO₄ preserves stereochemistry, making it preferable for pharmaceutical applications requiring high enantiopurity .

Cyclocondensation and Cyclopropanation Strategy

An alternative synthesis route involves cyclocondensation of a mono(triphenyl)phosphonium salt derived from 1,2-bis(bromomethyl)benzene with N-alkoxycarbonyloxamates, followed by cyclopropanation with dimethylsulfoxonium methylide . This method avoids mutagenic intermediates and yields 3,4-methano derivatives of this compound.

Table 3: Conditions for Cyclocondensation-Cyclopropanation Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Key Reagents | Phosphonium salt, oxamates | |

| Solvent | 1,2-Dimethoxyethane | |

| Cyclopropanating Agent | Dimethylsulfoxonium methylide | |

| Yield | Not specified | |

| Purity Analysis | 2D NMR (DQF-COSY, NOESY) |

This method is advantageous for synthesizing constrained derivatives but requires complex purification steps, limiting its scalability compared to the Pictet-Spengler reaction .

Comparative Analysis of Synthesis Methods

Table 4: Comparison of Key Preparation Methods

| Method | Yield | Optical Purity | Safety | Scalability |

|---|---|---|---|---|

| HCl-Catalyzed Pictet-Spengler | 97.5% | ≤85% ee | Low (mutagen risk) | High |

| H₂SO₄-Catalyzed Pictet-Spengler | 95% | 100% ee | High | High |

| Cyclocondensation | Moderate | Not reported | High | Low |

The H₂SO₄-based Pictet-Spengler method balances safety, yield, and enantiopurity, making it ideal for pharmaceutical production . In contrast, the cyclocondensation route is reserved for specialized derivatives requiring structural constraints .

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in Quinapril synthesis . Its optical purity is critical, as the (S)-enantiomer (Quinapril EP Impurity A) must be controlled to meet regulatory standards . The H₂SO₄-catalyzed method’s 100% ee ensures compliance with these requirements, underscoring its industrial relevance .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring. Common reagents and conditions used in these reactions include formaldehyde for Pictet-Spengler cyclization and hydrogenolytic splitting for reduction.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tic serves as a versatile building block in the synthesis of bioactive compounds. Its structure allows it to act as a surrogate for proline and a rigid analogue of phenylalanine or tyrosine, making it useful in peptide and peptidomimetic design.

1.1. Peptide-Based Drugs

Tic has been incorporated into several peptide-based drugs due to its ability to stabilize conformations that are beneficial for biological activity. A notable example is the substitution of Tic for proline in the drug enalapril, which led to the development of quinapril, an approved medication for hypertension .

1.2. Enzyme Inhibitors

Tic derivatives have been explored as inhibitors for various enzymes:

- Angiotensin-Converting Enzyme (ACE) Inhibitors : Modifications of Tic have shown efficacy in inhibiting ACE, which plays a crucial role in regulating blood pressure .

- Prolyl Endopeptidase Inhibitors : Tic's structural rigidity allows it to effectively inhibit prolyl endopeptidase, an enzyme involved in neuropeptide metabolism, thus offering potential therapeutic benefits for conditions like depression and anxiety .

Neurological Applications

Tic and its derivatives have been investigated for their potential in treating neurological disorders, particularly those involving dopaminergic systems.

2.1. Parkinson's Disease

Research indicates that Tic derivatives can be developed into medications targeting dopaminergic nerve diseases such as Parkinson's disease. These compounds may enhance the efficacy of existing dopaminergic drugs like levodopa by providing synergistic effects .

2.2. Opioid Receptor Modulation

Tic has been studied as a component in opioid ligands. Its incorporation into opioid receptor antagonists has shown promise in managing pain and addiction-related disorders .

Cancer Research

Recent studies have highlighted the potential of Tic derivatives as Bcl-2/Mcl-1 inhibitors, which are crucial targets in cancer therapy due to their role in regulating apoptosis . These compounds may enhance the effectiveness of existing cancer treatments by promoting programmed cell death in cancer cells.

Synthesis and Structural Modifications

The synthesis of Tic derivatives employs various methods including:

- Pictet–Spengler Reaction : A classical method used for constructing tetrahydroisoquinoline frameworks.

- Diels–Alder Reaction : A modern synthetic approach that allows for greater structural diversity among Tic derivatives .

Case Studies and Research Findings

| Application Area | Example Use Case | Key Findings |

|---|---|---|

| Peptide-Based Drugs | Quinapril (ACE inhibitor) | Effective treatment for hypertension |

| Neurological Disorders | Parkinson’s Disease treatment | Enhances effects of dopaminergic drugs |

| Cancer Therapy | Bcl-2/Mcl-1 inhibition | Promotes apoptosis in cancer cells |

| Opioid Receptor Modulation | Opioid antagonists | Potential reduction in addiction-related behaviors |

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its role as a constrained analog of phenylalanine. It can fold into a beta-bend and a helical structure, adopting a preferred side-chain disposition in peptides . This conformational restriction enhances its bioavailability, selectivity, and potency in therapeutic applications . The compound also acts as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy .

Comparison with Similar Compounds

Structural and Chemical Properties

THIQ3C is compared below with structurally related compounds:

Table 1: Structural Comparison of THIQ3C with Proline, Phenylalanine, and 1-Carboxy-THIQ

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Rigidity |

|---|---|---|---|---|

| THIQ3C | C₁₀H₁₁NO₂ | 177.20 | Bicyclic THIQ, 3-carboxylic acid | High (bicyclic) |

| Proline | C₅H₉NO₂ | 115.13 | Monocyclic pyrrolidine, 2-carboxylic acid | Moderate (monocyclic) |

| Phenylalanine | C₉H₁₁NO₂ | 165.19 | Linear, aromatic side chain | Low (flexible) |

| 1-Carboxy-THIQ | C₁₀H₁₁NO₂ | 177.20 | Bicyclic THIQ, 1-carboxylic acid | High (bicyclic) |

- Proline: THIQ3C’s bicyclic system provides greater conformational restraint than proline’s monocyclic structure, enhancing peptide helix stabilization .

- Phenylalanine : The THIQ scaffold restricts rotational freedom, improving receptor binding specificity and metabolic stability compared to phenylalanine .

- 1-Carboxy-THIQ : Positional isomerism (1- vs. 3-carboxylic acid) alters hydrogen-bonding patterns and steric interactions, leading to distinct pharmacological profiles .

Pharmacological Activities

Table 2: Pharmacological Comparison of THIQ3C Derivatives

- PPARγ Agonists: THIQ3C derivatives like KY-021 exhibit nanomolar potency, surpassing many flexible phenylalanine-based analogs due to improved binding pocket complementarity .

- HDAC Inhibitors : THIQ3C-hydroxamate derivatives (e.g., 25e, 34a) show superior in vivo antitumor activity compared to the FDA-approved HDAC inhibitor SAHA .

- Catalysis: THIQ3C-based copper complexes achieve moderate enantioselectivity in the Henry reaction, whereas proline organocatalysts excel in aldol reactions (up to 94% ee) .

Enantiomeric Differences

The stereochemistry of THIQ3C significantly impacts biological activity:

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) is a significant compound within the isoquinoline family, known for its diverse biological activities. This article explores the biological activity of THIQ3CA, highlighting its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Overview of this compound

THIQ3CA is a constrained analog of phenylalanine and serves as a core structural unit in various biologically active compounds. Its unique structure allows for interactions with multiple biological targets, making it a subject of extensive research in medicinal chemistry.

Neuroprotective Properties

THIQ3CA and its derivatives have shown potential in treating neurodegenerative diseases. For instance, certain derivatives have been reported to enhance dopaminergic signaling and exhibit protective effects against neuronal damage associated with Parkinson's disease. Research indicates that these compounds can act as agonists for dopamine receptors, promoting neuroprotection and improving motor function in animal models .

Anticoagulant Activity

Recent studies have identified THIQ3CA as a key scaffold for novel anticoagulants. Compounds derived from THIQ3CA have been developed to inhibit factor Xa (fXa), a crucial enzyme in the coagulation cascade. These compounds demonstrated significant anticoagulant activity in vitro and in vivo, suggesting their potential use in managing thromboembolic disorders .

Antimicrobial Effects

THIQ3CA derivatives have also displayed antimicrobial properties against various pathogens. Studies have shown that certain modifications to the THIQ scaffold can enhance its activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cystic Fibrosis Treatment

A series of THIQ3CA diamides have been synthesized that significantly increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. These compounds exhibited improved potency over previous leads, highlighting their potential as therapeutic agents for cystic fibrosis .

Structure-Activity Relationships (SAR)

The biological activity of THIQ3CA is heavily influenced by its structural modifications. The following table summarizes some key findings related to SAR:

Case Study 1: Anticoagulant Development

A recent study utilized THIQ3CA derivatives to develop new anticoagulants targeting fXa. The lead compound exhibited an EC50 value in the low nanomolar range and demonstrated efficacy in animal models of thrombosis. This research emphasizes the potential of THIQ3CA as a scaffold for drug development aimed at thromboembolic diseases .

Case Study 2: Neuroprotective Effects

In a study investigating neuroprotective effects against Parkinson's disease, researchers synthesized several THIQ3CA derivatives that were tested in mouse models. The most promising derivative significantly improved motor functions and reduced neurodegeneration markers compared to control groups, supporting its potential therapeutic application .

Q & A

Basic Research Questions

Q. How is 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid synthesized for use in peptide chemistry?

The compound is synthesized via coupling reactions using Boc-protected intermediates. For example, Boc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is coupled with amines under conditions involving DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole), followed by deprotection with hydrogen chloride in methanol. This method ensures efficient incorporation into peptide chains while preserving stereochemical integrity .

Q. Why is this compound considered a conformationally constrained phenylalanine analogue?

The rigid tetrahydroisoquinoline ring restricts rotational freedom around the Cα–Cβ bond, mimicking phenylalanine’s structure while enforcing specific side-chain orientations. This constraint stabilizes β-bend or helical conformations in peptides, making it valuable for designing peptides with defined tertiary structures .

Q. How does solvent choice affect the stability of peptides containing this compound?

Solvent polarity and pH significantly influence reaction kinetics. In DMSO, Tic-containing peptides undergo rapid spontaneous cyclization to form 2,5-dioxopiperazines (first-order kinetics), whereas aqueous solutions slow this process. Adjusting pH (e.g., acidic conditions) can mitigate undesired side reactions during peptide synthesis .

Advanced Research Questions

Q. What strategies enhance the enantioselectivity of organocatalysts derived from this compound?

Enantioselectivity is improved by modifying N-substituents (e.g., electron-withdrawing groups) and optimizing reaction parameters (solvent, temperature). For instance, Ru complexes with Tic-based ligands achieved 94% enantiomeric excess (ee) in ketone hydrogenations, while Cu(II) catalysts with Tic-derived oxazolines yielded 77% ee in Henry reactions .

Q. How do Tic derivatives act as HDAC inhibitors, and what in vivo efficacy has been demonstrated?

Hydroxamic acid-functionalized Tic derivatives (e.g., compound 34b) inhibit HDAC8 with mid-nM IC50 values. In vivo studies using MDA-MB-231 xenograft models showed tumor growth inhibition surpassing SAHA (vorinostat), attributed to improved pharmacokinetic profiles and target engagement .

Q. What conformational challenges arise in Tic-containing peptides, and how are they analyzed?

Hindered rotation around the amide bond in N-acetylated Tic derivatives produces rotamers. These conformers are characterized using NMR spectroscopy and semiempirical calculations (e.g., AM1 methods), revealing distinct energy barriers and population ratios under varying conditions .

Q. How does Tic influence cis-trans isomerization in peptide bonds?

Tic’s rigidity alters the isomerization equilibrium. In peptides with Tic at position 2, cis-trans ratios depend on adjacent amino acid configurations (e.g., Pro vs. Tic). Position 3 residues show minimal impact, indicating limited side-chain interactions during isomerization .

Q. What methodologies evaluate the PPAR agonist activity of Tic derivatives?

PPARγ/α transactivation assays (luciferase reporter systems) and PTP-1B inhibition assays are used. Compound 14 exhibited dual PPAR agonist activity (EC50 = 0.3 μM for PPARγ) and PTP-1B inhibition (IC50 = 1.2 μM), suggesting multi-target pharmacological potential .

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKMGYQJPOAASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41994-51-8 (hydrochloride) | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80868286 | |

| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67123-97-1, 35186-99-3, 103733-65-9 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67123-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067123971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14794 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0KDL86B2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.